molecular formula C9H7FO3 B1526111 7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 1354951-91-9

7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No. B1526111
M. Wt: 182.15 g/mol
InChI Key: SWXYQTMGNFNTDC-UHFFFAOYSA-N
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Description

“7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” is a chemical compound with the molecular formula C9H7FO3 and a molecular weight of 182.15 . It is used as a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which have potential anticancer properties .


Molecular Structure Analysis

The InChI code for “7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” is 1S/C9H7FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12) . This indicates the presence of a benzofuran ring with a carboxylic acid group at the 2-position and a fluorine atom at the 7-position.


Physical And Chemical Properties Analysis

“7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” is a powder at room temperature . It has a density of 1.347±0.06 g/cm3 (Predicted), a melting point of 116-118°C, a boiling point of 340.5±31.0 °C (Predicted), and a flash point of 144.317°C .

Scientific Research Applications

Analytical Chemistry Applications

  • A fluorogenic reagent, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBD-SH), designed for carboxylic acids, demonstrated superior properties for the sensitive detection of carboxylic acids, including enhanced reactivity and avoidance of interfering peaks in chromatography. This reagent showed significant advantages in terms of reactivity and sensitivity over many conventional reagents, making it a valuable tool for analytical chemistry applications (Uchiyama, Santa, & Imai, 2001).

Synthetic Chemistry Applications

  • Research on the Suzuki cross-coupling reaction for synthesizing novel fluorescent coumarin derivatives highlighted the potential of benzofuran-2-carboxylic acid derivatives in creating compounds with enhanced fluorogenic properties. The study demonstrated an optimized catalytic system that allowed for significant red shifts in excitation and emission wavelengths, showcasing the chemical versatility and potential for further derivatization of benzofuran-2-carboxylic acid derivatives (Zen, Aylott, & Chan, 2014).

Biological Activities

  • Molecular docking studies and structural optimization of benzofuran-carboxylic acid derivatives, including 1-benzofuran-2-carboxylic acid, were performed to investigate their structural, electronic, and vibrational properties. The research demonstrated these compounds' potential biological activities, including their inhibitory effects against cancer and microbial diseases. The study provided insight into the weak intermolecular interactions and nonlinear optical properties of these compounds, further emphasizing their significance in medicinal chemistry (Sagaama et al., 2020).

Safety And Hazards

The safety information for “7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” indicates that it is harmful if swallowed and can cause skin and eye irritation . It is recommended to wear protective gloves and eyewear when handling this compound .

Future Directions

The future directions for “7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” could involve further exploration of its potential anticancer properties . Additionally, the development of new synthesis methods and the study of its reactivity could also be areas of future research .

properties

IUPAC Name

7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXYQTMGNFNTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
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7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
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7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
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7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Reactant of Route 5
7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Reactant of Route 6
7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid

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